
Mth1-IN-2
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Overview
Description
MTH1-IN-2 is a small-molecule inhibitor of MutT homolog 1 (MTH1), a nucleotide pool sanitizing enzyme critical for cancer cell survival under oxidative stress. By hydrolyzing oxidized nucleotides like 8-oxo-dGTP, MTH1 prevents their incorporation into DNA, thereby mitigating DNA damage. Inhibition of MTH1 induces oxidative DNA lesions, leading to selective cytotoxicity in cancer cells while sparing normal cells .
Biological Activity
Mth1-IN-2 is a selective inhibitor of the MTH1 enzyme, which plays a crucial role in maintaining genomic integrity by hydrolyzing oxidized deoxyribonucleoside triphosphates (dNTPs). This compound has garnered attention in cancer research due to its potential therapeutic applications against various malignancies. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on different cell types, and relevant case studies.
MTH1 (MutT Homolog 1) is an enzyme that prevents the incorporation of oxidized nucleotides into DNA, thus safeguarding the genome from oxidative damage. By inhibiting MTH1, compounds like this compound lead to the accumulation of oxidized dNTPs, resulting in increased DNA damage and subsequent apoptosis in cancer cells.
Key Mechanisms:
- Hydrolysis of Oxidized Nucleotides : MTH1 hydrolyzes 8-oxo-dGTP and other oxidized dNTPs, preventing their incorporation into DNA during replication .
- Induction of Reactive Oxygen Species (ROS) : Inhibition of MTH1 increases ROS levels, contributing to oxidative stress and cellular damage .
- Mitotic Arrest : Some MTH1 inhibitors cause mitotic arrest by disrupting microtubule dynamics, which can enhance cytotoxicity in tumor cells .
In Vitro Studies
This compound has shown significant efficacy in various in vitro models. The following table summarizes key findings from studies evaluating its biological activity:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Lung Cancer : A study demonstrated that this compound effectively induced apoptosis in lung adenocarcinoma cell lines by increasing DNA damage markers such as 8-oxodGTP .
- Pancreatic Cancer : Kaplan-Meier survival analysis indicated that patients with elevated MTH1 expression had significantly shorter disease-free survival compared to those with normal levels, suggesting that targeting MTH1 could improve outcomes in pancreatic cancer patients .
Clinical Implications
The biological activity of this compound suggests its potential as a therapeutic agent in oncology. Its ability to induce oxidative DNA damage makes it particularly suitable for treating cancers characterized by high levels of oxidative stress and reliance on MTH1 for survival.
Future Directions
Further research is needed to fully elucidate the therapeutic window and side effects associated with this compound. Ongoing clinical trials will help determine its efficacy across different cancer types and establish optimal dosing regimens.
Chemical Reactions Analysis
Molecular Interactions with MTH1
MTH1 inhibitors bind to the enzyme’s active site through a combination of hydrogen bonding, π-stacking, and hydrophobic interactions. Key residues involved include Trp117 , Asp119 , Asp120 , and Asn33 (Fig. 1):
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Hydrogen Bonds :
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π-Stacking :
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Hydrophobic Interactions :
Table 1: Key Binding Interactions of MTH1 Inhibitors
Enzymatic Inhibition Mechanisms
MTH1 inhibitors block the hydrolysis of oxidized nucleotides (e.g., 8-oxo-dGTP, 2-OH-dATP) through competitive or noncompetitive mechanisms:
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Competitive Inhibition :
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Substrate Specificity :
Table 2: Kinetic Parameters of MTH1 Substrates
Substrate | Kₘ (µM) | kₐₜₐₗ (s⁻¹) | kₐₜₐₗ/𝐾ₘ (µM⁻¹s⁻¹) | Source |
---|---|---|---|---|
2-OH-dATP | 8.3 | 13.9 | 1.68 | |
8-oxo-dGTP | 15.2 | 12.3 | 0.81 | |
2-OH-rATP | 4.3 | 4.7 | 1.09 |
Cellular and Off-Target Effects
MTH1 inhibitors induce cytotoxicity via DNA damage and microtubule disruption:
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DNA Damage Response :
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Off-Target Activity :
Critical Research Findings
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Structural Redundancy : Mutations in Trp117 , Asp119 , or Asn33 reduce inhibitor binding by >90%, confirming their role in catalytic activity .
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Species Specificity : Human MTH1 shows 40-fold higher activity against 8-oxo-dGTP than 8-oxo-rGTP, guiding inhibitor design .
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Therapeutic Limitations : Some inhibitors (e.g., TH287) exhibit cytotoxicity unrelated to MTH1 inhibition, highlighting the need for selective agents .
Comparison with Similar Compounds
Key Properties :
- Source : Derived from patent WO2016135138A1 (Compound 6) .
- Applications : Investigated for anti-tumor activity in preclinical cancer models, particularly in RAS-driven tumors .
- Storage : Powder stored at -20°C for 3 years; solvent-stored solutions at -80°C for 1 year .
- Purity : ≥99.89% (HPLC-confirmed) .
MTH1 Inhibitors
MTH1-IN-2 belongs to a class of compounds targeting MTH1. Below is a comparison with structurally and functionally related inhibitors:
Compound | Target | Mechanism | IC50/Ki | Purity | Key Applications |
---|---|---|---|---|---|
This compound | MTH1 | Induces oxidative DNA damage | Not reported | ≥99.89% | RAS-driven tumors, EMT inhibition |
TH588 | MTH1, DNA synthesis | Binds MTH1 catalytic site | IC50 = 0.5–2 nM | ≥98% | Melanoma, glioblastoma |
TH287 | MTH1 | Competitive inhibition of 8-oxo-dGTP | IC50 = 1.3 nM | ≥98% | Colorectal cancer, chemoresistance |
Key Findings :
- TH588 and TH287 exhibit nanomolar potency, whereas this compound’s exact IC50 remains proprietary but is inferred to be comparable based on patent data .
- Unlike TH588, which also disrupts DNA synthesis, this compound specifically targets MTH1 without off-target effects on DNA replication machinery .
- All three compounds show efficacy in impairing tumor growth by promoting oxidative stress, but this compound uniquely suppresses epithelial-mesenchymal transition (EMT), a hallmark of aggressive tumors .
Functionally Similar Anti-Cancer Compounds
Compound | Target | Mechanism | Key Applications |
---|---|---|---|
(S)-Crizotinib | ALK, ROS1, c-Met kinases | Tyrosine kinase inhibition | NSCLC, lymphoma |
ML216 | BLM helicase | Induces DNA replication stress | Bloom syndrome, genomic instability |
Nedaplatin | DNA crosslinking | Platinum-based DNA damage | Ovarian, cervical cancers |
Key Findings :
- (S)-Crizotinib targets kinase pathways, unlike this compound, but both are used in precision oncology .
- ML216 inhibits BLM helicase, disrupting DNA repair—a complementary mechanism to MTH1 inhibition in targeting replication stress .
- Nedaplatin , a platinum analog, causes direct DNA damage, whereas this compound acts indirectly via nucleotide pool dysregulation .
Structural Analogues
This compound’s patent-derived structure distinguishes it from classical nucleotide analogs:
- N6-Methyl-dA Phosphoramidite : Used in oligonucleotide synthesis; shares nucleoside-like motifs but lacks MTH1 inhibitory activity .
- Neobavaisoflavone: A flavonoid with DNA polymerase inhibition; structurally unrelated but functionally overlaps in inducing replication stress .
Research Challenges and Data Limitations
Properties
IUPAC Name |
6-[(3-methoxyphenyl)sulfamoyl]-N-(2-methylcyclohexyl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-15-6-3-4-9-21(15)26-24(29)20-14-25-22-11-10-18(13-19(22)23(20)28)33(30,31)27-16-7-5-8-17(12-16)32-2/h5,7-8,10-15,21,27H,3-4,6,9H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCILMZPEQSXJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.